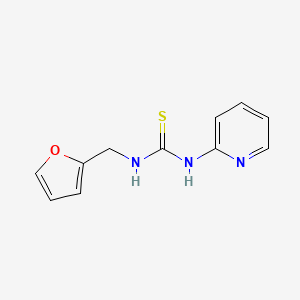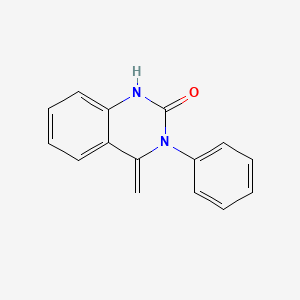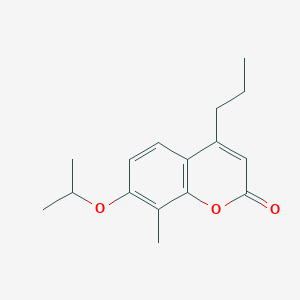
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one, also known as Sildenafil, is a synthetic drug that is commonly used to treat erectile dysfunction in men. The drug is a phosphodiesterase type 5 (PDE5) inhibitor, which means it works by blocking the enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that helps to relax smooth muscles and increase blood flow to the penis. In addition to its use in treating erectile dysfunction, Sildenafil has also been studied for its potential applications in other areas of medicine.
Mecanismo De Acción
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one works by blocking the enzyme PDE5, which is responsible for breaking down cGMP. By inhibiting PDE5, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one increases the levels of cGMP in the body, which helps to relax smooth muscles and increase blood flow to the penis. This mechanism of action is also thought to be responsible for the drug's potential applications in other areas of medicine.
Biochemical and Physiological Effects
In addition to its effects on erectile function, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, the drug has been shown to improve exercise capacity in patients with pulmonary arterial hypertension, and to improve symptoms in patients with Raynaud's phenomenon. 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have antioxidant properties and to protect against oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is that the drug has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it easier to design experiments and interpret results. However, one limitation is that the drug may have off-target effects that could confound results, and it may not be appropriate for all types of experiments.
Direcciones Futuras
There are numerous potential future directions for research on 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is the drug's potential applications in treating other types of vascular dysfunction, such as diabetic neuropathy and peripheral artery disease. Another area of interest is the potential for 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one to be used in combination with other drugs to treat various conditions. Finally, there is ongoing research into the development of new PDE5 inhibitors with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one involves several steps, starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form the intermediate 2-ethoxy-N-methylbenzamide. This intermediate is then reacted with 3,4-dihydro-2H-pyran-2-one to form the key intermediate 7-isopropoxy-4-methylchromen-2-one. The final step involves the reaction of this intermediate with propylamine to form 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its use in treating erectile dysfunction, with numerous clinical trials demonstrating its efficacy in improving erectile function in men. In addition to its use in treating erectile dysfunction, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been studied for its potential applications in other areas of medicine, including pulmonary hypertension, Raynaud's phenomenon, and altitude sickness.
Propiedades
IUPAC Name |
8-methyl-7-propan-2-yloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-5-6-12-9-15(17)19-16-11(4)14(18-10(2)3)8-7-13(12)16/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZSGRXUCQHFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

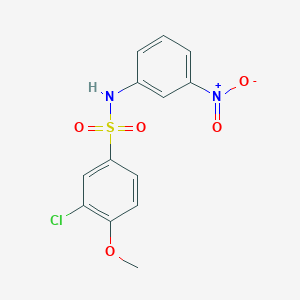
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)

![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
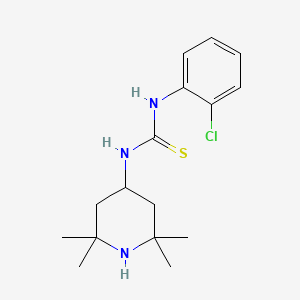

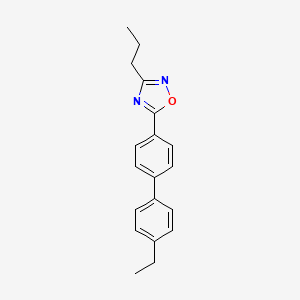
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
